4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Description
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is a boronate ester-functionalized acyl chloride with a methyl group at the 4-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and amide bond formation .
Properties
Molecular Formula |
C14H18BClO3 |
|---|---|
Molecular Weight |
280.56 g/mol |
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C14H18BClO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
InChI Key |
VASQDPONGJJPLS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves the reaction of 4-Methyl-3-bromobenzoyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to neutralize by-products and drive the reaction to completion.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Amides, Esters, and Thioesters: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Research: Utilized in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The boronate ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
a. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride (CAS 380499-68-3)
- Structure : Lacks the methyl group at the 4-position, with the boronate ester at the 4-position of the benzene ring.
- Synthesis : Prepared via reaction of the corresponding benzoic acid with PPh₃ and CCl₄, yielding an oil with 24% isolated yield after purification .
- Reactivity : Used to synthesize pyrrole-containing ketones via nucleophilic substitution, demonstrating its utility in forming heterocyclic compounds .
- Safety : Classified as corrosive and moisture-sensitive, requiring careful handling under inert conditions .
b. 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS 269409-74-7)
- Structure : Features a methyl group at the 3-position and a boronate ester at the 4-position.
- Application : Serves as a precursor for acyl chloride derivatives. The methyl group’s position introduces steric effects that may influence coupling reaction efficiency .
c. [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Structure : Contains a chlorine substituent at the 4-position and a hydroxymethyl group instead of an acyl chloride.
- Synthesis : Achieved in 90% yield via pinacol esterification, highlighting the robustness of boronate ester formation under mild conditions .
- Utility: The hydroxyl group enables further functionalization, such as oxidation to aldehydes or coupling via Mitsunobu reactions .
Physicochemical Properties
- 4-Substituted benzoyl chloride (CAS 380499-68-3) : Exists as an oil, suggesting low crystallinity due to the lack of stabilizing substituents .
- [4-Chloro-3-(...)phenyl]methanol: Solid with well-defined NMR signals (¹H-NMR δ 7.66 ppm for aromatic protons; ¹¹B-NMR δ 30.6 ppm), typical of boronate esters .
- 3-Methyl-4-(...)benzoic acid : Likely exhibits higher melting points than acyl chloride derivatives due to hydrogen bonding .
Data Table: Key Structural Analogs
Biological Activity
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is an organoboron compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoyl chloride moiety attached to a boron-containing dioxaborolane group. Its chemical formula is , and it is characterized by a high degree of steric hindrance due to the tetramethyl groups on the dioxaborolane.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related boronates can inhibit cell growth in various cancer cell lines. A notable study reported that certain boron-containing compounds displayed over 98% inhibition in cancer cell lines such as HT29 and U87 at specific concentrations .
Table 1: Inhibition of Cancer Cell Lines by Boron Compounds
| Compound | Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | HT29 | >98 | 10 |
| Compound B | U87 | >100 | 10 |
| Compound C | MCF-7 | 85 | 10 |
Enzyme Inhibition
The biological activity of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride may also involve enzyme inhibition. For example, related compounds have shown inhibitory effects on maltase α-glucosidase and other glycosidases with IC50 values ranging from 15 to 500 µM . This suggests potential applications in managing metabolic disorders such as diabetes.
Table 2: Enzyme Inhibition Data
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Enzymes: The boron atom can form reversible covalent bonds with hydroxyl groups in enzymes, thereby inhibiting their activity.
- Cell Cycle Arrest: Similar compounds have been shown to induce apoptosis in cancer cells by disrupting their cell cycle progression.
Case Studies
- Study on Anticancer Activity : A comprehensive study evaluated the effects of various boron-containing compounds on multiple cancer cell lines. The results indicated that compounds similar to 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride exhibited robust anticancer activity with minimal toxicity to normal cells .
- Enzyme Inhibition Analysis : Another investigation focused on the inhibitory effects of boronates on carbohydrate-hydrolyzing enzymes. The study found that specific structural modifications significantly enhanced enzyme inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
